1-(4-Iodobenzyl)piperidine
Overview
Description
1-(4-Iodobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16IN and its molecular weight is 301.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radiochemical Synthesis and Imaging Applications
- 1-(4-Iodobenzyl)piperidine derivatives have been used to prepare sigma-1 receptor ligands via radiochemical synthesis. A study by Sadeghzadeh et al. (2014) demonstrated the preparation of radioiodinated 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with significant efficiency, offering potential applications in imaging and receptor studies (Sadeghzadeh et al., 2014).
Crystal Structure and Bioactivity
- Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one derivative, providing insights into its crystal structure and potential bioactivity. This research contributes to understanding the molecular properties of piperidine derivatives, including this compound (Xue Si-jia, 2011).
Potential as Imaging Agents
- Chen et al. (2010) reported the synthesis and evaluation of a radioiodinated spiropiperidine ligand as a potential imaging agent for σ1 receptors, demonstrating the relevance of piperidine derivatives in diagnostic imaging (Chen et al., 2010).
Pharmacological Properties
- Tacke et al. (2003) explored the pharmacological properties of sila-analogues of selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, which relates to the study of this compound in pharmacological research (Tacke et al., 2003).
Molecular Docking Analysis
- Al-Mutairi et al. (2021) conducted a molecular docking analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, contributing to the understanding of the molecular interactions and potential therapeutic applications of piperidine derivatives (Al-Mutairi et al., 2021).
Tumor Imaging Tracer Development
- Sadeghzadeh et al. (2017) investigated the radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer, emphasizing its potential in cancer diagnosis (Sadeghzadeh et al., 2017).
Anti-HIV-1 Activity
- Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the therapeutic potential of piperidine derivatives in viral infections (Imamura et al., 2006).
Mechanism of Action
Target of Action
1-(4-Iodobenzyl)piperidine is a compound that is part of the piperidine class of chemicals . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological activities . These interactions can result in changes at the molecular and cellular levels, affecting various biochemical pathways.
Biochemical Pathways
Piperidine derivatives are known to impact a variety of pathways, leading to their wide range of biological activities . The downstream effects of these interactions can vary depending on the specific targets and pathways involved.
Result of Action
The wide range of biological activities associated with piperidine derivatives suggests that they can have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .
Cellular Effects
The cellular effects of 1-(4-Iodobenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancer cells .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Piperidine derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Piperidine derivatives are known to be localized to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-[(4-iodophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQOFNYBSZILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428760 | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651022-26-3 | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Iodobenzyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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